2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural attributes and potential applications. This compound integrates elements of both benzisothiazole and pyridine frameworks, contributing to its distinct chemical behavior and versatility in various reactions and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Traf2- and Nck-interacting kinase (TNIK) . TNIK is a key regulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
As a TNIK inhibitor, the compound binds to the kinase domain of TNIK, thereby inhibiting its activity . This inhibition disrupts the Wnt signaling pathway, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
The compound primarily affects the Wnt signaling pathway . By inhibiting TNIK, it disrupts the transduction of signals from Wnt ligands to the intracellular machinery. This disruption can lead to downstream effects such as altered cell proliferation and differentiation .
Result of Action
By inhibiting TNIK and disrupting the Wnt signaling pathway, the compound can alter cell proliferation and differentiation . This could potentially lead to the suppression of cancer cell growth, particularly in cancers where the Wnt pathway is overactive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of the Benzisothiazole Ring:
Starting with a precursor such as o-aminobenzenesulfonamide.
Cyclization under oxidative conditions using reagents like potassium permanganate or hydrogen peroxide in an acidic medium to form the benzo[d]isothiazole ring.
Incorporation of the Pyridine Moiety:
The 4-methylpyridine-2-yl group is introduced through a condensation reaction.
A coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used to facilitate the bond formation between the benzisothiazole derivative and the pyridine moiety.
Final Acetamide Formation:
The acetamide group is introduced via acetylation.
Reagents such as acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) are used to achieve this step.
Industrial Production Methods
Industrial-scale production of this compound may utilize flow chemistry to enhance reaction efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, enabling the production of large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, impacting the sulfide moiety within the benzisothiazole ring.
Reduction: Reduction reactions can target the nitro groups present, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are frequently employed.
Substitution: Reagents like halogens, alkyl halides, and bases (e.g., NaOH) are used in substitution reactions.
Major Products Formed
Oxidation: The major products typically involve oxidized forms of the original compound.
Reduction: Reduced forms with altered electronic properties and potential introduction of functional groups.
Substitution: Products with diverse substituents on the pyridine ring, leading to variations in activity and stability.
Scientific Research Applications
Chemistry
Catalysis: The compound's unique structure makes it suitable as a ligand in catalytic processes, particularly in transition metal-catalyzed reactions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: Its structural motifs allow for potential enzyme inhibition, useful in studying biochemical pathways.
Fluorescent Probes: Modified versions of the compound can act as fluorescent probes for imaging and diagnostic purposes.
Medicine
Drug Development: The compound's interaction with biological targets makes it a candidate for drug development, particularly in oncology and infectious diseases.
Therapeutic Agents:
Industry
Agriculture: It can be used in the development of novel pesticides or herbicides.
Polymer Science: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds like 2-aminobenzisothiazole and its analogs share structural similarities.
Pyridine Derivatives: 4-methylpyridine and other substituted pyridines are closely related in structure.
Uniqueness
What sets 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide apart is the combination of both benzisothiazole and pyridine in a single molecule, which provides a unique set of properties and reactivities that are not observed in simpler analogs. This dual functionality enhances its versatility in various applications, from chemical synthesis to biological activity.
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Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-6-7-16-13(8-10)17-14(19)9-18-15(20)11-4-2-3-5-12(11)23(18,21)22/h2-8H,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKLVWJBAXCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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